N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide typically involves multiple steps, starting from commercially available pyrazole derivatives. The process may include the following steps:
Formation of Pyrazole Derivatives: Pyrazole derivatives are synthesized through various methods, including cyclization reactions of hydrazines with β-diketones or β-ketoesters.
Functionalization: The pyrazole ring is then functionalized to introduce the ethyl group at the 5-position.
But-2-ynamide Attachment: The but-2-ynamide moiety is introduced through a nucleophilic substitution reaction, where the ethyl group on the pyrazole ring reacts with but-2-ynoic acid chloride or its derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Pyrazolopyrazine derivatives with oxidized functional groups.
Reduction: Reduced pyrazolopyrazine derivatives.
Substitution: Substituted pyrazolopyrazine derivatives with various functional groups.
Scientific Research Applications
N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including infectious diseases and cognitive disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and target of interest.
Comparison with Similar Compounds
N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide can be compared with other similar compounds, such as:
PF-04447943: A selective brain penetrant phosphodiesterase PDE9A inhibitor.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazines: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness: this compound stands out due to its specific structural features and potential applications in various fields. Its unique combination of pyrazole and but-2-ynamide moieties contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-12(17)13-6-7-15-8-9-16-11(10-15)4-5-14-16/h4-5H,6-10H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLMRLMFVTWRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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